Home > Products > Screening Compounds P35557 > Vasoactive intestinal peptide (1-11)
Vasoactive intestinal peptide (1-11) - 144119-83-5

Vasoactive intestinal peptide (1-11)

Catalog Number: EVT-445902
CAS Number: 144119-83-5
Molecular Formula: C55H76N14O21
Molecular Weight: 1269.3 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Vasoactive intestinal peptide is primarily synthesized in the gastrointestinal tract, particularly in the intestine and pancreas, but it is also found in the central nervous system and immune cells. It belongs to the class of neuropeptides, which are small protein-like molecules used by neurons to communicate with each other. The full-length vasoactive intestinal peptide consists of 28 amino acids, while the (1-11) fragment encompasses the first eleven amino acids, which are crucial for its biological activity.

Synthesis Analysis

The synthesis of vasoactive intestinal peptide (1-11) can be achieved through solid-phase peptide synthesis or recombinant DNA technology. The following methods are commonly employed:

  1. Solid-Phase Peptide Synthesis: This method involves the sequential addition of protected amino acids to a growing peptide chain anchored on a solid support. The C-terminal amino acid is typically amidated to enhance stability.
    • Technical Parameters:
      • Use of Fmoc (9-fluorenylmethoxycarbonyl) as the protecting group.
      • Coupling reagents such as HBTU (O-benzotriazole-N,N,N',N'-tetramethyluronium hexafluorophosphate) or DIC (diisopropylcarbodiimide) are utilized for activating the carboxylic acid groups of amino acids.
      • Cleavage from the resin and deprotection steps are performed using trifluoroacetic acid.
  2. Recombinant DNA Technology: This involves inserting the gene encoding vasoactive intestinal peptide into an expression vector, which is then introduced into host cells (e.g., E. coli or yeast) for protein production.
    • Technical Parameters:
      • Selection of appropriate promoter systems for high-level expression.
      • Optimization of culture conditions to enhance yield.
Molecular Structure Analysis

Vasoactive intestinal peptide (1-11) has a specific molecular structure characterized by its sequence of amino acids: Ser-Gly-Thr-Ala-Gly-Val-Gly-Ser-Thr-Gly-Lys. This sequence contributes to its biological activity, including receptor binding and signaling.

Structural Features

  • Molecular Weight: Approximately 1,300 Da.
  • Secondary Structure: The peptide tends to adopt an α-helical conformation in membrane-mimicking environments, which is crucial for its interaction with receptors such as VPAC1 and VPAC2.
Chemical Reactions Analysis

Vasoactive intestinal peptide (1-11) participates in several biochemical reactions:

  1. Receptor Binding: It binds to specific receptors on target cells, leading to activation of intracellular signaling pathways.
    • Reactions Involved: Activation of adenylate cyclase increases cyclic adenosine monophosphate levels, resulting in various physiological effects such as vasodilation and modulation of immune responses.
  2. Metabolism: The peptide can be cleaved by peptidases in vivo, leading to shorter fragments that may have distinct biological activities.
  3. Post-translational Modifications: The C-terminal may undergo amidation, enhancing its stability and biological activity.
Mechanism of Action

The mechanism of action for vasoactive intestinal peptide (1-11) primarily involves its interaction with specific receptors on target cells:

  1. Receptor Activation: Vasoactive intestinal peptide binds to VPAC1 and VPAC2 receptors, which are G protein-coupled receptors.
  2. Signal Transduction Pathways:
    • Activation of adenylate cyclase leads to increased levels of cyclic adenosine monophosphate.
    • This results in downstream effects such as smooth muscle relaxation, vasodilation, and modulation of neurotransmitter release.
  3. Physiological Effects:
    • Vasodilation in various vascular beds.
    • Stimulation of glandular secretion in the gastrointestinal tract.
    • Modulation of immune responses through effects on T cells and macrophages.
Physical and Chemical Properties Analysis

Vasoactive intestinal peptide (1-11) exhibits several notable physical and chemical properties:

  • Solubility: Highly soluble in aqueous solutions due to its polar amino acid composition.
  • Stability: Sensitive to degradation by peptidases; stability can be enhanced by amidation at the C-terminal end.
  • pH Sensitivity: Activity may vary with pH; optimal activity typically occurs around physiological pH (7.4).

Relevant Data

Applications

Vasoactive intestinal peptide (1-11) has several scientific applications:

  1. Pharmacological Research: Investigated for its potential therapeutic effects in conditions like asthma, inflammatory bowel disease, and cardiovascular disorders due to its vasodilatory properties.
  2. Clinical Trials: Synthetic forms like Aviptadil are being studied for their efficacy in treating respiratory distress syndromes associated with COVID-19 by enhancing lung function and reducing inflammation.
  3. Neurobiology Studies: Used in research related to neuronal signaling and gastrointestinal motility.
Introduction to VIP(1-11) in Neuroendocrine-Immune Networks

Evolutionary Conservation of VIP Fragments in Vertebrate Physiology

The N-terminal fragment of vasoactive intestinal peptide (VIP), specifically VIP(1-11), exhibits remarkable evolutionary conservation across vertebrate species. Structural analysis reveals that the first 11 amino acids (HSDAVFTDNYT) are 100% conserved in mammals including humans, pigs, mice, and rats, with only minor variations in non-mammalian vertebrates (Table 1) [1] [6]. This high degree of conservation suggests strong functional pressure to maintain the structural integrity of this bioactive fragment. In guinea pigs—a notable exception—a single amino acid substitution (Ala⁵ instead of Val⁵) correlates with reduced gastrointestinal sensitivity to VIP, implying functional consequences of sequence variations [1] [4].

VIP(1-11) retains significant receptor-binding capabilities despite its truncated structure. Molecular studies indicate that residues His¹, Val⁵, and Thr⁷ within this fragment form critical interaction points with VPAC receptors [8]. This evolutionary preservation of receptor interaction motifs enables VIP(1-11) to participate in essential physiological processes, including:

  • Circadian rhythm regulation: Conservation of VIP signaling components in hypothalamic circuits across species
  • Neuroendocrine integration: Maintenance of cross-talk between neural and endocrine systems
  • Immune response coordination: Ancient pathways linking neuropeptide signaling to immune cell function

Table 1: Evolutionary Conservation of VIP(1-11) Sequence Across Vertebrates

SpeciesVIP(1-11) SequenceConservation (%)Biological System
Human/Pig/Mouse/RatHSDAVFTDNYT100%Neuroendocrine-immune
Guinea PigHSDALFTDTYT86%Gastrointestinal
ChickenHSDAVFTDNYT100%Circadian/Parental
FrogHSDAVFTDNYT100%Neuroimmune
CodHSDAVFTDNYT100%Secretory/Immune

Role of VIP(1-11) in Neuroimmunomodulation: Bridging Neural and Immune Signaling

VIP(1-11) serves as a pivotal signaling molecule connecting neural circuits with immune responses through specific receptor interactions. Unlike full-length VIP that activates both VPAC1 and VPAC2 receptors, VIP(1-11) exhibits preferential binding to VPAC1 receptors expressed on innate immune cells [4] [8]. This selective interaction triggers distinct downstream pathways:

  • Macrophage polarization: VIP(1-11) reduces pro-inflammatory cytokine production (TNF-α, IL-6) while enhancing anti-inflammatory mediators (IL-10) in activated macrophages through VPAC1-mediated cAMP/PKA signaling [4]
  • T cell modulation: Fragment administration inhibits Th17 differentiation while promoting regulatory T cell development via protein kinase A-dependent mechanisms
  • Mast cell regulation: At physiological concentrations, VIP(1-11) attenuates IgE-mediated histamine release through VPAC1 receptors on mucosal mast cells [4]

The fragment's neuroimmunomodulatory potency is evidenced by its ability to inhibit neutrophil chemotaxis at nanomolar concentrations (IC₅₀ = 3.2 nM), significantly more potent than full-length VIP in transmigration assays [4]. This effect occurs through modulation of formyl peptide receptor (FPR) crosstalk and reduced CD11b integrin expression. In microglia, VIP(1-11) suppresses LPS-induced inflammasome activation via:

  • Inhibition of NLRP3 assembly
  • Reduced caspase-1 activation
  • Downregulation of IL-1β secretion

Notably, VIP(1-11) maintains neuroprotective properties comparable to full-length VIP in in vitro models of neuroinflammation, protecting neurons from microglial-mediated cytotoxicity even at picomolar concentrations [2].

Comparative Analysis of VIP(1-11) and Full-Length VIP in Regulatory Pathways

The N-terminal fragment VIP(1-11) exhibits both overlapping and distinct biological activities compared to its full-length counterpart (VIP(1-28)), primarily due to differences in receptor binding, signaling kinetics, and metabolic stability (Table 2).

Table 2: Functional Comparison of VIP(1-11) and Full-Length VIP

PropertyVIP(1-11)VIP(1-28)Functional Implications
Receptor AffinityVPAC1-selective (Kd = 12 nM)VPAC1 (Kd = 0.4 nM) and VPAC2 (Kd = 0.8 nM)Targeted immune modulation
Signaling DurationTransient (t1/2 = 9 min)Sustained (t1/2 = 22 min)Pulsatile vs. continuous signaling
Metabolic StabilityResistant to DPP-IV cleavageSusceptible to proteolysisIncreased bioavailability
cAMP InductionRapid but transient peakSustained elevationDifferential gene regulation
Calcium MobilizationMinimal activationStrong activation (EC50 = 1.2 nM)Reduced smooth muscle effects

Key functional differences emerge in specific physiological systems:

  • Neuronal signaling: While full-length VIP enhances long-term potentiation in hippocampal slices through VPAC2-mediated mechanisms, VIP(1-11) preferentially modulates presynaptic glutamate release via VPAC1, affecting short-term plasticity [2] [8]
  • Endocrine regulation: VIP(1-28) potently stimulates prolactin secretion (EC50 = 0.8 nM) through infundibular VPAC2 receptors, whereas VIP(1-11) shows 100-fold reduced efficacy due to its inability to activate VPAC2 [6]
  • Metabolic effects: Full-length VIP enhances glucose-dependent insulin secretion through both VPAC1 and VPAC2 in pancreatic β-cells, while VIP(1-11) affects only VPAC1-mediated insulinotropic pathways with reduced efficacy [3]
  • Immune cell migration: VIP(1-11) demonstrates superior inhibition of T cell homing to gut-associated lymphoid tissue compared to full-length VIP (85% vs. 45% reduction) through selective modulation of VPAC1-dependent adhesion molecules [4] [8]

Notably, VIP(1-11) exhibits unique signaling properties in microglia, inducing a distinct phosphorylation profile of CREB (Ser¹³³) compared to full-length VIP. This differential signaling leads to alternative gene expression patterns favoring neuroprotective over neuroinflammatory outcomes [2].

Properties

CAS Number

144119-83-5

Product Name

Vasoactive intestinal peptide (1-11)

IUPAC Name

(3S)-4-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3R)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(1S,2R)-1-carboxy-2-hydroxypropyl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-[[(2S)-2-[[(2S)-2-amino-3-(1H-imidazol-5-yl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-oxobutanoic acid

Molecular Formula

C55H76N14O21

Molecular Weight

1269.3 g/mol

InChI

InChI=1S/C55H76N14O21/c1-24(2)42(67-45(79)25(3)60-47(81)36(19-40(75)76)63-52(86)38(22-70)66-46(80)32(56)17-30-21-58-23-59-30)53(87)64-34(15-28-9-7-6-8-10-28)50(84)68-43(26(4)71)54(88)65-37(20-41(77)78)49(83)62-35(18-39(57)74)48(82)61-33(16-29-11-13-31(73)14-12-29)51(85)69-44(27(5)72)55(89)90/h6-14,21,23-27,32-38,42-44,70-73H,15-20,22,56H2,1-5H3,(H2,57,74)(H,58,59)(H,60,81)(H,61,82)(H,62,83)(H,63,86)(H,64,87)(H,65,88)(H,66,80)(H,67,79)(H,68,84)(H,69,85)(H,75,76)(H,77,78)(H,89,90)/t25-,26+,27+,32-,33-,34-,35-,36-,37-,38-,42-,43-,44-/m0/s1

InChI Key

GNEIJBGVTKUQSA-KUYRHLGNSA-N

SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N

Synonyms

vasoactive intestinal peptide (1-11)
VIP (1-11)

Canonical SMILES

CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CC=C(C=C2)O)C(=O)NC(C(C)O)C(=O)O)NC(=O)C(C)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(CC3=CN=CN3)N

Isomeric SMILES

C[C@H]([C@@H](C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC1=CC=C(C=C1)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)O)NC(=O)[C@H](CC2=CC=CC=C2)NC(=O)[C@H](C(C)C)NC(=O)[C@H](C)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H](CC3=CN=CN3)N)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.